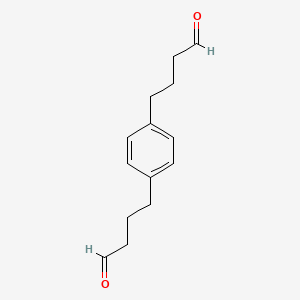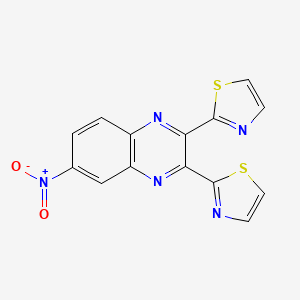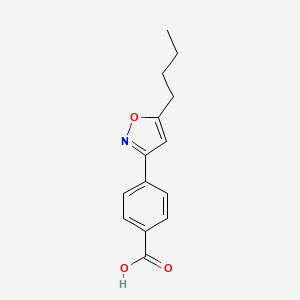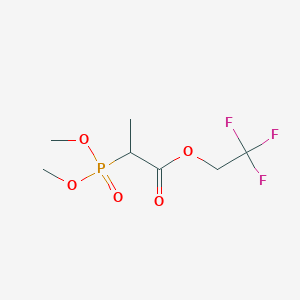![molecular formula C16H15N3O5Si B14198472 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate CAS No. 879491-66-4](/img/structure/B14198472.png)
4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of triisocyanatosilyl and phenyl groups attached to a 2-methylprop-2-enoate moiety. It is used in various industrial and scientific applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate typically involves the reaction of 4-(3-aminopropyl)phenyl 2-methylprop-2-enoate with isocyanates under controlled conditions. The reaction is carried out in the presence of a catalyst and solvent to facilitate the formation of the triisocyanatosilyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and related compounds.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The compound exerts its effects through the reactivity of its functional groups. The triisocyanatosilyl group can form strong covalent bonds with various substrates, making it useful in cross-linking and polymerization reactions. The phenyl group provides stability and enhances the compound’s reactivity in aromatic substitution reactions.
類似化合物との比較
- 3-(Trimethoxysilyl)propyl methacrylate
- Phenyl acrylate
- 3-(Triisocyanatosilyl)propyl methacrylate
Comparison: 4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate is unique due to the presence of both triisocyanatosilyl and phenyl groups, which provide a combination of reactivity and stability. This makes it more versatile compared to similar compounds that may lack one of these functional groups.
特性
CAS番号 |
879491-66-4 |
|---|---|
分子式 |
C16H15N3O5Si |
分子量 |
357.39 g/mol |
IUPAC名 |
[4-(3-triisocyanatosilylpropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H15N3O5Si/c1-13(2)16(23)24-15-7-5-14(6-8-15)4-3-9-25(17-10-20,18-11-21)19-12-22/h5-8H,1,3-4,9H2,2H3 |
InChIキー |
ZRXYHTJBQHVTEV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CCC[Si](N=C=O)(N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)



![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)


